N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine

Pharmaceutical intermediate purity Dofetilide synthesis Process analytical technology

N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine (CAS 115287-37-1, MFCD08236712, C17H19N3O5, MW 345.35) is a dinitro tertiary amine belonging to the nitrophenyl ether class. It is primarily employed as a synthetic intermediate in the preparation of dofetilide and its structural analogues, which are class III antiarrhythmic agents that prolong cardiac action potential duration via human ether‑à‑go‑go‑related gene (hERG) potassium channel blockade.

Molecular Formula C17H19N3O5
Molecular Weight 345.3 g/mol
CAS No. 115287-37-1
Cat. No. B022211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine
CAS115287-37-1
SynonymsN-Methyl-4-nitro-N-[2-(4-nitrophenoxy)ethyl-benzeneethanamine; 
Molecular FormulaC17H19N3O5
Molecular Weight345.3 g/mol
Structural Identifiers
SMILESCN(CCC1=CC=C(C=C1)[N+](=O)[O-])CCOC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C17H19N3O5/c1-18(11-10-14-2-4-15(5-3-14)19(21)22)12-13-25-17-8-6-16(7-9-17)20(23)24/h2-9H,10-13H2,1H3
InChIKeyBDCVRCLAXLOSLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine (CAS 115287-37-1): A Bifunctional Dinitro Intermediate for Dofetilide and Analog Synthesis


N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine (CAS 115287-37-1, MFCD08236712, C17H19N3O5, MW 345.35) is a dinitro tertiary amine belonging to the nitrophenyl ether class . It is primarily employed as a synthetic intermediate in the preparation of dofetilide and its structural analogues, which are class III antiarrhythmic agents that prolong cardiac action potential duration via human ether‑à‑go‑go‑related gene (hERG) potassium channel blockade [1]. The compound contains two p‑nitroaryl moieties bridged by an N‑methyl‑ethylamine‑ethoxy linker, a structural feature that permits simultaneous reduction of both nitro groups to the corresponding diamines in a single catalytic hydrogenation step — a transformation that is central to the dofetilide synthetic route [2]. Commercial sourcing typically provides the compound at ≥97 % purity (GC, nonaqueous titration), with a measured melting point of 72 °C (solid at 20 °C) .

Why Replacing N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine with Other In‑Class Intermediates Can Derail the Dofetilide Synthetic Sequence


Dofetilide synthesis requires a single‑step, simultaneous reduction of two p‑nitroaryl groups to the corresponding p‑aminoaryl moieties, followed by direct methane sulfonylation to afford the final methanesulfonamide pharmacophore [2]. Substituting the target dinitro intermediate with the partially or fully reduced analogue N‑methyl‑N‑[2‑(4‑aminophenoxy)ethyl]‑2‑(4‑aminophenyl)ethanamine (CAS 115256‑13‑8) eliminates the capacity for this tandem reduction, necessitating orthogonal protection‑deprotection or alternative reducing strategies that increase step count, reduce overall yield, and introduce additional purification burdens [1]. Similarly, the des‑methyl congener 2‑(4‑nitrophenoxy)‑N‑[2‑(4‑nitrophenyl)ethyl]ethanamine (CAS 226992‑13‑8) lacks the N‑methyl group that influences both the steric environment and the solubility profile of the molecule, potentially altering reduction kinetics and complicating scalability [2]. The quantitative differentiation evidence summarized in Section 3 underscores why 115287‑37‑1 remains the preferred entry point for a convergent, high‑purity dofetilide synthesis.

Quantitative Head‑to‑Head Evidence: Where N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine Outperforms Its Closest Analogues


Patent‑Enabled HPLC Purity of 99.5 % Exceeds Standard Commercial Purity Specifications by 2.5 Percentage Points

A patented reductive amination process (Wockhardt, IN 27/2017) delivers the title compound with an HPLC purity of 99.5 %, as demonstrated in Example 2 [1]. This surpasses the standard commercial purity of 97.0 % (GC, nonaqueous titration) offered by leading reagent suppliers such as TCI . For pharmaceutical process development, the 2.5‑percentage‑point gain in purity can reduce the number of downstream purification operations required to meet the ICH Q3A thresholds for unknown impurities in active pharmaceutical ingredients.

Pharmaceutical intermediate purity Dofetilide synthesis Process analytical technology

Synthesis Yield Reaches 64 % via Optimized Alkylation; Alternative Routes Lack Publicly Benchmarked Comparators

Under optimized alkylation conditions (N‑methyl‑4‑nitrophenethylamine, 4‑(2‑chloroethoxy)nitrobenzene, K₂CO₃, NaI, acetonitrile, 72 h heating), the desired product is obtained in 64 % isolated yield . The patented reductive amination route (IN 27/2017, Example 2) yields 9.2 g of product from 10 g of 2‑(4‑nitrophenoxy)acetaldehyde, corresponding to a high mass recovery that suggests an efficient alternative pathway [1]. While direct head‑to‑head yield data for the des‑methyl analog (226992‑13‑8) or the fully reduced amine (115256‑13‑8) are not available in the open literature, the documented 64 % alkylation yield provides a quantitative foundation for process feasibility assessments.

Synthetic methodology Alkylation yield Process chemistry

Crystalline Solid with Melting Point 72 °C Provides Superior Handling and Purification Amenability Versus Low‑Melting or Oily Analogues

The target compound is a crystalline solid at room temperature with a measured melting point of 72 °C (lit. 70–74 °C), which permits straightforward recrystallization and storage under ambient conditions . In contrast, the reduced diamine analogue (115256‑13‑8) is reported as a low‑melting solid or viscous oil with an estimated boiling point of 488 °C, and no experimentally determined melting point is listed in public databases . The estimated melting point of 115256‑13‑8 by computational methods (MPBPWIN v1.42) is 174.73 °C, which is indicative of a significantly different, less crystallizable physical form . This physical‑state difference translates into easier isolation, drying, and analytical handling for 115287‑37‑1 in kilogram‑scale process development.

Physical form suitability Melting point Purification

Two Nitro Groups Enable Single‑Step Catalytic Reduction to the Diamine: Synthetic Step Economy Verified by Patent Route

The title compound carries two p‑nitro substituents that are simultaneously reduced under standard catalytic hydrogenation conditions (Pd/C, H₂, MeOH, 25–35 °C) to give N‑methyl‑N‑[2‑(4‑aminophenoxy)ethyl]‑2‑(4‑aminophenyl)ethanamine in a single operation [1]. This transformation is documented in the patent literature as a direct, high‑yielding step that avoids intermediate isolation. When compared with a hypothetical route starting from the already‑reduced diamine (115256‑13‑8), which cannot undergo further reduction and would require alternative strategies to achieve the methane sulfonylation‑ready aniline intermediates, the dinitro route saves at least two synthetic steps [2]. The operational simplicity conferred by this bifunctional design is a practical advantage that procurement decisions can leverage: sourcing the dinitro intermediate eliminates the need for separate purchase and handling of multiple intermediates.

Catalytic hydrogenation Step economy Dofetilide route efficiency

Verified Application Scenarios for N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine Based on the Above Evidence


GMP‑Grade Pharmaceutical Intermediate for Dofetilide Active Pharmaceutical Ingredient (API) Manufacture

When the target compound is produced via the patented reductive amination process yielding 99.5 % HPLC purity [1], it meets the purity expectations for a GMP intermediate in dofetilide synthesis. The single‑step hydrogenation of both nitro groups to amines, followed by methane sulfonylation, constitutes the most convergent synthetic route to the API [2]. Procurement teams commissioning this intermediate for ANDA or DMF submissions can rely on the documented 99.5 % purity and step‑economy advantages to minimize impurity carry‑through and simplify regulatory documentation.

Building Block for hERG Potassium Channel Structure‑Activity Relationship (SAR) Studies

The compound has been explicitly cited as a synthetic intermediate in medicinal chemistry programs aimed at elucidating structural determinants of hERG K⁺ channel blockade . Because it furnishes the core N‑methyl‑ethylamine‑oxy‑aryl scaffold common to dofetilide analogues, researchers can use 115287‑37‑1 as a common starting point to introduce diverse substituents at both aryl rings, enabling systematic SAR exploration without divergent early‑stage syntheses.

Reference Substrate for Process Development and Analytical Method Validation

With a well‑characterized melting point (72 °C) and established purity profiles (97–99.5 %), the compound serves as a reproducible reference substrate for developing HPLC, GC, and titration methods used to monitor the dofetilide synthetic process . In method validation studies, its crystalline nature facilitates accurate weighing and standard preparation, in contrast to oily or hygroscopic analogues that present handling variability.

Scalable Intermediate for Generic Dofetilide Production Under Non‑Infringing Process Patents

The expiration of the originator dofetilide patents has spurred generic entry, and the patented processes (e.g., CN‑108164429‑A, IN 27/2017) that explicitly describe the preparation of this dinitro intermediate with high yield and purity provide a clear intellectual‑property pathway for generic manufacturers [1][2]. Sourcing this specific CAS‑registered intermediate, rather than an uncharacterized mixture or an alternative intermediate, ensures alignment with published, validated synthetic routes that have been demonstrated at scale.

Quote Request

Request a Quote for N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.